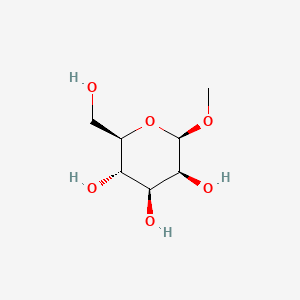

methyl beta-D-mannopyranoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14O6 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7-/m1/s1 |

InChI Key |

HOVAGTYPODGVJG-ULQPCXBYSA-N |

SMILES |

COC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

alpha-methyl-D-mannose alpha-methylmannose alpha-methylmannoside beta-methylmannoside methyl alpha-D-mannopyranoside methyl beta-D-mannopyranoside methyl D-mannopyranoside methyl mannoside methyl mannoside, (alpha-D)-isomer methyl-alpha-D-mannoside methylmannose methylmannoside methylmannoside, alpha-D-isome |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure of Methyl β-D-mannopyranoside

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of methyl β-D-mannopyranoside. The information is intended for technical audiences in research and development.

Chemical Structure and Nomenclature

Methyl β-D-mannopyranoside (C₇H₁₄O₆) is a monosaccharide derivative.[1] Structurally, it consists of a mannose sugar in its pyranose (six-membered ring) form, with a methyl group (-OCH₃) attached to the anomeric carbon (C1). The designation "β" (beta) indicates that the methoxy (B1213986) group at the anomeric center is in the equatorial position (cis to the C2 hydroxyl group), while "D" refers to the stereochemical configuration of the chiral carbon furthest from the anomeric carbon (C5), which is analogous to D-glyceraldehyde.[1]

The systematic IUPAC name for this compound is (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol.[1]

Caption: 2D representation of Methyl β-D-mannopyranoside.

Physicochemical Properties

Quantitative data for methyl β-D-mannopyranoside and its α-anomer are summarized below. These properties are crucial for applications in drug design, formulation, and biochemical assays.

| Property | Methyl β-D-mannopyranoside | Methyl α-D-mannopyranoside |

| Molecular Formula | C₇H₁₄O₆[1] | C₇H₁₄O₆[2] |

| Molecular Weight | 194.18 g/mol [1] | 194.18 g/mol [2] |

| CAS Number | 22277-65-2[1] | 617-04-9[2] |

| Appearance | Not specified | White to off-white powder |

| Melting Point | Not specified | 193-196 °C[3] |

| Optical Activity [α]D | Not specified | +77.0° to +82.0° (c=1-10% in H₂O) |

| Solubility | Not specified | 100 mg/mL in water |

| InChIKey | HOVAGTYPODGVJG-ULQPCXBYSA-N[1] | HOVAGTYPODGVJG-VEIUFWFVSA-N |

| SMILES | CO[C@H]1--INVALID-LINK--CO)O)O">C@HO[1] | CO[C@@H]1--INVALID-LINK--CO)O)O">C@HO[4] |

Experimental Protocols

Synthesis of Methyl β-D-mannopyranoside

The synthesis of β-D-mannopyranosides can be challenging due to the axial orientation of the substituent at the C2 position. A common strategy involves the stereoselective reduction of a carbonyl group at C2 of a glucose precursor.[5]

Principle: This method utilizes a suitably protected methyl β-D-glucopyranoside, which is oxidized at the C2 position to form an intermediate ketone (hexopyranosidulose). Subsequent stereoselective hydrogenation of the carbonyl group preferentially yields the C2-epimer, the mannoside, due to steric hindrance guiding the catalyst.[5]

Detailed Methodology: [5]

-

Protection: Start with a protected β-D-glucoside, such as methyl 3,4,6-tri-O-benzyl-β-D-glucoside. The benzyl (B1604629) groups protect the hydroxyls at C3, C4, and C6 from reacting in subsequent steps.

-

Oxidation: Oxidize the free hydroxyl group at C2 using dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride. This converts the C2 alcohol into a ketone, yielding methyl 3,4,6-tri-O-benzyl-β-D-arabino-hexopyranosidulose.

-

Hydrogenation (Reduction): Perform a catalytic hydrogenation of the ketone intermediate. Using a platinum catalyst (e.g., PtO₂) selectively reduces the carbonyl group. This step is highly stereoselective, yielding the manno-configuration at C2 in a high ratio (e.g., 94:6 mannoside to glucoside).[5]

-

Debenzylation: Remove the benzyl protecting groups via a second catalytic hydrogenation step, typically using palladium on charcoal (Pd/C). This exposes the hydroxyl groups at C3, C4, and C6.

-

Purification: The final product, methyl β-D-mannopyranoside, is purified from the reaction mixture, often via chromatography. Characterization of the final product is typically performed using techniques like NMR spectroscopy and mass spectrometry.

Caption: Key steps in the synthesis of methyl β-D-mannopyranoside.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and stereochemistry of methyl β-D-mannopyranoside.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The anomeric proton (H1) is a key diagnostic signal. In the β-anomer, the coupling constant between H1 and H2 (J₁,₂) is typically small (around 1-2 Hz) due to their gauche relationship. The chemical shift of the methoxy group (-OCH₃) protons will appear as a distinct singlet.

-

¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom. The chemical shift of the anomeric carbon (C1) is highly dependent on its configuration. For methyl β-D-mannopyranoside, the C1 signal appears around 101-103 ppm.

Biological and Research Context

Methyl β-D-mannopyranoside and its derivatives are valuable tools in glycobiology and medicinal chemistry. As stable analogs of mannose, they can be used to:

-

Probe Protein-Carbohydrate Interactions: They serve as competitive inhibitors for mannose-binding proteins (lectins), helping to elucidate the structural requirements for binding. For instance, the α-anomer is a known inhibitor of mannose binding by Escherichia coli.

-

Synthesize Complex Glycans: They act as building blocks in the chemical synthesis of more complex oligosaccharides and glycoconjugates, which are often involved in biological recognition events.

-

Develop Therapeutic Agents: Iminosugar analogs derived from mannosides are explored for their potential as enzyme inhibitors, with applications in antiviral and metabolic disease research.[6]

References

- 1. beta-D-Mannopyranoside, methyl | C7H14O6 | CID 6420200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α-Methyl-D-mannopyranoside [webbook.nist.gov]

- 3. fishersci.com [fishersci.com]

- 4. Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. mpbio.com [mpbio.com]

An In-Depth Technical Guide to the Chemical Properties of Methyl β-D-Mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-D-mannopyranoside is a monosaccharide derivative that serves as a valuable tool in glycoscience and biomedical research. As a stable, non-metabolizable analog of D-mannose, it is particularly useful for investigating carbohydrate-protein interactions, specifically those involving mannose-binding lectins. This technical guide provides a comprehensive overview of the chemical and physical properties of methyl β-D-mannopyranoside, detailed experimental protocols, and its role in biological systems.

Chemical and Physical Properties

Methyl β-D-mannopyranoside (C₇H₁₄O₆) is the methyl glycoside of the β-anomer of D-mannopyranose. Its chemical structure features a pyranose ring with a methoxy (B1213986) group at the anomeric carbon (C-1) in the equatorial position. This configuration distinguishes it from its α-anomer.

General Properties

| Property | Value | Reference |

| IUPAC Name | (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | [1] |

| Molecular Formula | C₇H₁₄O₆ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| CAS Number | 22277-65-2 | [1] |

| ChEBI ID | CHEBI:37656 | [1] |

Physical Properties

Quantitative physical data for methyl β-D-mannopyranoside is not as widely reported as for its α-anomer. The following table summarizes available data. For properties where specific data for the β-anomer is unavailable, data for the α-anomer is provided for reference.

| Property | Value | Remarks |

| Melting Point | Data not available | The α-anomer has a melting point of 193-196 °C.[2] The isopropylate of the β-anomer is also a known crystalline form.[3] |

| Boiling Point | Data not available | --- |

| Specific Rotation [α]D | -69.8° | A precise value for the β-anomer.[4] |

| Solubility | Soluble in water. | Detailed quantitative solubility data in various organic solvents is not readily available. The α-anomer is soluble in water (100 mg/mL) and methanol (B129727), but insoluble in ether.[2][5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of methyl β-D-mannopyranoside.

¹³C NMR Spectral Data

The following table presents the ¹³C NMR chemical shifts for methyl β-D-mannopyranoside.

| Carbon Atom | Chemical Shift (ppm) | Reference |

| C-1 | 102.1 | [6] |

| C-2 | 72.0 | [6] |

| C-3 | 74.2 | [6] |

| C-4 | 68.0 | [6] |

| C-5 | 77.0 | [6] |

| C-6 | 62.2 | [6] |

| O-CH₃ | 57.8 | [6] |

Note: Data was recorded in D₂O.

¹H NMR Spectral Data

Experimental Protocols

Synthesis of Methyl β-D-Mannopyranoside

A common route to synthesize β-mannopyranosides involves the stereoselective reduction of a 2-keto-glucopyranoside intermediate. The following is a generalized protocol based on established methods.

Materials:

-

Methyl 3,4,6-tri-O-benzyl-β-D-glucoside

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Acetic anhydride

-

Platinum catalyst

-

Palladium catalyst

-

Methanol

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Oxidation: Dissolve methyl 3,4,6-tri-O-benzyl-β-D-glucoside in a mixture of DMSO and acetic anhydride. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). This step oxidizes the hydroxyl group at C-2 to a ketone, forming methyl 3,4,6-tri-O-benzyl-β-D-arabino-hexopyranosidulose.

-

Purification of Intermediate: Purify the resulting ketone by silica (B1680970) gel chromatography.

-

Reduction: Dissolve the purified ketone in a suitable solvent like methanol. Perform catalytic hydrogenation using a platinum catalyst. This step stereoselectively reduces the ketone to a hydroxyl group, yielding the manno-configuration.

-

Debenzylation: Following the reduction, remove the benzyl (B1604629) protecting groups by catalytic hydrogenation over a palladium catalyst.

-

Final Purification: Purify the final product, methyl β-D-mannopyranoside, by recrystallization or chromatography to yield the pure compound.

Purification by Recrystallization

Procedure:

-

Dissolve the crude methyl β-D-mannopyranoside in a minimal amount of a hot solvent, such as methanol or an ethanol-water mixture.

-

If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Filter the hot solution to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove residual solvent.

Melting Point Determination

Procedure:

-

Finely powder a small amount of the dry, purified methyl β-D-mannopyranoside.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially to get an approximate melting range.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C/min when approaching the expected melting point to ensure accuracy.[8][9]

Biological Role and Interactions

Methyl β-D-mannopyranoside is a valuable tool for studying biological systems due to its ability to act as a structural mimic of D-mannose. Its primary role in research is as a competitive inhibitor of mannose-binding proteins, known as lectins.

Interaction with Mannose-Binding Lectins

Lectins are proteins that recognize and bind to specific carbohydrate structures. Mannose-binding lectins (MBLs) are a key component of the innate immune system. MBLs recognize mannose and N-acetylglucosamine residues on the surface of pathogens, which initiates the lectin pathway of the complement system, leading to opsonization and pathogen clearance.[4][10] Methyl β-D-mannopyranoside can be used in vitro to block this interaction, thereby inhibiting the activation of the lectin pathway. This makes it a crucial reagent for studying the role of MBL in immunity and inflammation.[11]

Signaling Pathway

While methyl β-D-mannopyranoside is not a direct component of a signaling pathway, its inhibitory effect on the initiation of the lectin pathway is a critical application in research. The following diagram illustrates the lectin pathway of the complement system and the point of inhibition by methyl β-D-mannopyranoside.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of methyl β-D-mannopyranoside.

Conclusion

Methyl β-D-mannopyranoside is an indispensable tool for researchers in glycobiology and drug development. Its ability to act as a specific inhibitor of mannose-binding lectins allows for the detailed investigation of carbohydrate-mediated biological processes. This guide provides essential chemical, physical, and biological information to facilitate its effective use in a research setting. While some physical data for the β-anomer are not as prevalent in the literature as for its α-counterpart, the provided information offers a solid foundation for its application.

References

- 1. beta-D-Mannopyranoside, methyl | C7H14O6 | CID 6420200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A11533.14 [thermofisher.com]

- 3. Methyl beta-D-Mannopyranoside Isopropylate | C10H22O7 | CID 46782271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mannose-binding lectin enhances Toll-like receptors 2 and 6 signaling from the phagosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 4-O-beta-D-galactopyranosyl alpha-D-mannopyranoside methanol 0.375-solvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. METHYL-ALPHA-D-MANNOPYRANOSIDE(617-04-9) 1H NMR [m.chemicalbook.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. youtube.com [youtube.com]

- 10. Interactions between mannose-binding lectin and MASPs during complement activation by the lectin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Presence of Methyl β-D-Mannopyranoside in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of methyl β-D-mannopyranoside. Extensive research of available scientific literature reveals a significant finding: free methyl β-D-mannopyranoside is not a commonly reported naturally occurring compound. Instead, the methyl β-D-mannopyranoside moiety is found as a structural component within more complex glycosides. This guide will first address the scarcity of evidence for the free form and then focus on the natural products containing this specific structural unit. We will provide an overview of their sources, available (though limited) quantitative data, detailed methodologies for isolation and characterization, and insights into their potential biological activities and associated signaling pathways.

The Natural Occurrence of Free Methyl β-D-Mannopyranoside: An Unsubstantiated Phenomenon

Despite the widespread distribution of mannose in the form of polymers like mannans in plants, fungi, and microorganisms, the existence of free methyl β-D-mannopyranoside in nature is not well-documented in scientific literature. The anomeric counterpart, methyl α-D-mannopyranoside, has been more frequently studied and is known to be a competitive inhibitor of mannose-binding proteins, such as bacterial lectins. The natural presence of the β-anomer in its free methylated form remains an open question and may be limited to transient enzymatic reactions or specific, yet undiscovered, metabolic pathways.

The Methyl β-D-Mannopyranoside Moiety in Complex Natural Products

While the free form is elusive, the methyl β-D-mannopyranoside structural unit is present in some naturally occurring disaccharides and other complex glycosides. These compounds are of significant interest to researchers for their potential biological activities.

Known Natural Products Containing the Methyl β-D-Mannopyranoside Moiety

The following table summarizes the known natural products that incorporate the methyl β-D-mannopyranoside structure. Quantitative data for these compounds in their natural sources is exceptionally scarce.

| Natural Product | Structure | Natural Source(s) | Reported Concentration |

| Methyl 6-O-(α-D-mannopyranosyl)-β-D-mannopyranoside | Disaccharide | Not specified in literature; available as a synthetic standard. | Not reported in natural sources. |

| Methyl 4-O-β-D-mannopyranosyl-β-D-xylopyranoside | Disaccharide | Not specified in literature; available as a synthetic standard. | Not reported in natural sources. |

| Cyclonerodiol (B1197414) mannopyranoside | Terpenoid glycoside | Produced by biotransformation of cyclonerodiol by the marine-derived fungus Penicillium sp. (MFAac49).[1] | Yield from biotransformation reported, but natural concentration in the fungus is unknown.[1] |

Note: The anomeric configuration of the mannopyranoside in cyclonerodiol mannopyranoside was not explicitly stated as β in the available literature. However, "microbial mannosidation" is a known process that can produce various glycosidic linkages.[1]

Experimental Protocols: Isolation and Characterization of Mannoside-Containing Glycosides

Given the lack of protocols for free methyl β-D-mannopyranoside, this section provides a generalized workflow for the isolation and characterization of a hypothetical methyl β-D-mannopyranoside-containing glycoside from a natural source, such as a marine fungus.

General Workflow for Isolation and Identification

Detailed Methodologies

1. Extraction:

-

Sample Preparation: Lyophilize and grind the fungal biomass to a fine powder.

-

Solvent Extraction: Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v), and finally pure methanol to extract polar glycosides.

-

Concentration: Evaporate the solvent from the methanolic extract under reduced pressure to obtain the crude extract.

2. Purification:

-

Liquid-Liquid Partitioning: Dissolve the crude extract in a water/methanol mixture and partition it against a nonpolar solvent (e.g., ethyl acetate) to separate compounds based on polarity.

-

Column Chromatography:

-

Subject the polar fraction to silica (B1680970) gel column chromatography, eluting with a gradient of increasing polarity (e.g., chloroform (B151607) to methanol).

-

Further purify the glycoside-containing fractions using size-exclusion chromatography (e.g., Sephadex LH-20) to remove pigments and other contaminants.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Use a reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient to isolate the pure glycoside.

3. Structure Elucidation:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Determine the molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Identify the types and number of protons and carbons.

-

COSY (Correlation Spectroscopy): Establish proton-proton correlations within the sugar and aglycone moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Determine long-range proton-carbon correlations to establish the connectivity between the sugar and aglycone, and the position of the glycosidic bond. The anomeric proton's coupling constant (J-value) in the ¹H NMR spectrum is crucial for determining the β-configuration (typically a large coupling constant of ~8 Hz).

-

4. Quantification (Hypothetical):

-

HPLC-MS/MS: Develop a multiple reaction monitoring (MRM) method for the specific parent-daughter ion transition of the target glycoside. Use a certified reference standard for calibration and an internal standard for accuracy.

Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathways have been exclusively attributed to free methyl β-D-mannopyranoside, the broader class of mannosides exhibits significant biological functions. These activities are often mediated by their interaction with mannose-binding lectins on cell surfaces.

Anti-Adhesion Activity against Uropathogenic E. coli (UPEC)

Mannosides are well-known for their ability to inhibit the adhesion of UPEC to urothelial cells, a critical step in the development of urinary tract infections (UTIs). This inhibition is achieved by blocking the FimH adhesin, a mannose-specific lectin on the tip of bacterial type 1 pili.

Conclusion for Drug Development Professionals

The apparent absence of free methyl β-D-mannopyranoside in nature suggests that targeting metabolic pathways for this specific molecule may not be a fruitful avenue for drug development. However, the presence of the methyl β-D-mannopyranoside moiety in more complex natural products indicates that nature utilizes this structure. For drug development professionals, the key takeaway is to focus on the synthesis and biological evaluation of novel glycosides containing the methyl β-D-mannopyranoside structure. The anti-adhesion properties of mannosides, in general, present a compelling, antibiotic-sparing strategy for combating bacterial infections. Further exploration of natural products from diverse sources, particularly marine microorganisms, may yet uncover novel compounds containing this elusive moiety, providing new leads for therapeutic development.

References

methyl beta-D-mannopyranoside CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl β-D-mannopyranoside, a key carbohydrate derivative utilized in glycoscience and biomedical research. This document details its fundamental chemical and physical properties, provides a thorough experimental protocol for its synthesis, and outlines its application as a competitive inhibitor in studying protein-carbohydrate interactions. Particular focus is given to its role in investigating the activity of mannose-binding lectins. Included are structured data tables for easy reference and detailed diagrams to visualize experimental workflows and relevant biological pathways.

Core Properties of Methyl β-D-mannopyranoside

Methyl β-D-mannopyranoside is a monosaccharide derivative with the chemical formula C₇H₁₄O₆. It is the beta anomer of methyl mannopyranoside, distinguished by the stereochemistry at the anomeric carbon. This compound serves as a valuable tool in glycobiology, primarily as a structural mimic of D-mannose to probe and inhibit the interactions of mannose-binding proteins, such as lectins.[1]

Physicochemical Data

The following table summarizes the key quantitative data for methyl β-D-mannopyranoside. It is important to distinguish these properties from its alpha anomer, for which data is more commonly cited.

| Property | Value | Source |

| CAS Number | 22277-65-2 | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Molecular Formula | C₇H₁₄O₆ | [1] |

| IUPAC Name | (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | [1] |

Note: Experimental physical properties such as melting point, solubility, and specific optical rotation for methyl β-D-mannopyranoside are not as widely reported as for its alpha counterpart. Researchers should refer to the certificate of analysis for lot-specific data.

Synthesis of Methyl β-D-mannopyranoside

The synthesis of methyl β-D-mannopyranoside can be achieved through a multi-step process starting from a suitably protected methyl β-D-glucopyranoside derivative.[2] The following protocol is a detailed methodology for its preparation.

Experimental Protocol for Synthesis

This synthesis involves the oxidation of a protected methyl β-D-glucoside at the C-2 position, followed by stereoselective reduction to yield the manno configuration.[2]

Materials:

-

Methyl 3,4,6-tri-O-benzyl-β-D-glucoside

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Acetic anhydride

-

Platinum catalyst

-

Palladium catalyst

-

Standard laboratory glassware and purification apparatus (e.g., for chromatography)

Procedure:

-

Oxidation: Dissolve methyl 3,4,6-tri-O-benzyl-β-D-glucoside in a mixture of dimethyl sulfoxide and acetic anhydride. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). This step oxidizes the hydroxyl group at C-2 to a ketone, forming methyl 3,4,6-tri-O-benzyl-β-D-arabino-hexopyranosid-2-ulose.

-

Purification of the Intermediate: After the reaction is complete, the crude product is purified using column chromatography on silica (B1680970) gel to isolate the intermediate ketone.

-

Catalytic Hydrogenation (Reduction): The purified ketone is dissolved in a suitable solvent like methanol and subjected to catalytic hydrogenation.

-

First, use a platinum catalyst to reduce the carbonyl group at C-2. This reduction stereoselectively yields the hydroxyl group in the axial orientation, characteristic of the manno configuration.

-

Next, without isolating the intermediate, a palladium catalyst is used to remove the O-benzyl protecting groups.

-

-

Final Product Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield crude methyl β-D-mannopyranoside.

-

Purification of Methyl β-D-mannopyranoside: The final product is purified by recrystallization or column chromatography to yield pure methyl β-D-mannopyranoside. The purity can be confirmed by NMR spectroscopy and mass spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of methyl β-D-mannopyranoside.

Application in Research: Competitive Inhibition of Mannose-Binding Lectins

Methyl β-D-mannopyranoside is widely used as a competitive inhibitor to study the biological functions of mannose-binding lectins. Lectins are proteins that recognize and bind to specific carbohydrate structures and are involved in various cellular processes, including cell adhesion, signaling, and immune responses. By competing with natural mannose-containing ligands for the lectin's binding site, methyl β-D-mannopyranoside can be used to elucidate the role of these interactions in biological pathways.

Experimental Protocol: Enzyme-Linked Lectin Assay (ELLA) for Inhibition Studies

This protocol describes a typical Enzyme-Linked Lectin Assay (ELLA) to determine the inhibitory concentration (IC₅₀) of methyl β-D-mannopyranoside for a specific mannose-binding lectin.

Materials:

-

96-well microtiter plates

-

Mannosylated glycoprotein (B1211001) (e.g., mannan (B1593421) from Saccharomyces cerevisiae)

-

Mannose-binding lectin of interest (e.g., Concanavalin A)

-

Enzyme-conjugated secondary antibody or enzyme-conjugated lectin

-

Substrate for the enzyme (e.g., TMB for HRP)

-

Methyl β-D-mannopyranoside

-

Phosphate-buffered saline (PBS) and wash buffers (e.g., PBST)

-

Blocking buffer (e.g., BSA in PBS)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with a mannosylated glycoprotein (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate with wash buffer to remove unbound glycoprotein. Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Inhibition: Prepare serial dilutions of methyl β-D-mannopyranoside. In a separate plate, pre-incubate a fixed concentration of the lectin with each dilution of the inhibitor for 30-60 minutes.

-

Binding: Add the lectin-inhibitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature to allow the lectin to bind to the coated glycoprotein.

-

Detection: Wash the plate to remove unbound lectin. Add an enzyme-conjugated detection molecule (e.g., an antibody against the lectin, or if the lectin itself is conjugated). Incubate for 1 hour.

-

Development: Wash the plate and add the enzyme substrate. Allow the color to develop.

-

Measurement: Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Plot the absorbance against the concentration of methyl β-D-mannopyranoside to determine the IC₅₀ value.

ELLA Experimental Workflow Diagram

Caption: Workflow for an Enzyme-Linked Lectin Assay (ELLA).

Role in Studying Biological Pathways

Methyl β-D-mannopyranoside is not a direct participant in signaling pathways but is a tool to investigate them. For instance, the lectin pathway of the complement system is a crucial part of the innate immune response, initiated by the binding of mannose-binding lectin (MBL) to carbohydrates on the surface of pathogens. This binding triggers a cascade of enzymatic activations, leading to the elimination of the pathogen. Methyl β-D-mannopyranoside can be used to inhibit the initial MBL binding, thereby helping to study the downstream effects and the importance of this pathway in immunity.

The Lectin Pathway of Complement Activation

Caption: Inhibition of the Lectin Pathway by methyl β-D-mannopyranoside.

Conclusion

Methyl β-D-mannopyranoside is an essential research tool for scientists in glycobiology and drug development. Its ability to act as a specific competitive inhibitor for mannose-binding proteins allows for the detailed investigation of their biological roles. This guide has provided core data, a detailed synthesis protocol, and an example of its application in a common biochemical assay, which should serve as a valuable resource for researchers in the field. The provided diagrams offer clear visual representations of the key processes described.

References

solubility of methyl beta-D-mannopyranoside in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methyl β-D-mannopyranoside. Due to a lack of readily available quantitative solubility data for the β-anomer in various organic solvents, this document presents available qualitative information for the target compound and quantitative data for its anomer, methyl α-D-mannopyranoside, for comparative purposes. Furthermore, it details a standardized experimental protocol for solubility determination, which can be applied to generate precise solubility data for methyl β-D-mannopyranoside in specific solvent systems.

Solubility Data

Quantitative solubility data for methyl β-D-mannopyranoside in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for the corresponding α-anomer provide valuable insights into its likely solubility profile. Glycosides are generally known to be soluble in water and polar organic solvents, while their solubility in non-polar organic solvents is limited[1].

Table 1: Solubility of Methyl D-mannopyranosides

| Anomer | Solvent | Solubility | Remarks |

| β-D-mannopyranoside | Water | Soluble | Quantitative data not available. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Quantitative data not available. | |

| Methanol | Likely Soluble | Based on general glycoside properties. | |

| Ethanol | Likely Soluble | Based on general glycoside properties. | |

| α-D-mannopyranoside | Water | 1000 g/L[1] | Highly soluble. |

| 100 mg/mL[2] | |||

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[3] | Requires sonication. | |

| 38 mg/mL[4] | |||

| Methanol | Soluble | Qualitative data. | |

| Ethanol | Moderately Soluble | Qualitative data. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most widely recognized and accepted method for determining the thermodynamic solubility of a compound is the shake-flask method, as described in the OECD Test Guideline 105[5][6][7][8]. This method is considered the "gold standard" for obtaining reliable solubility data[9].

Principle

A surplus of the solid compound is equilibrated with a specific solvent in a flask by agitation at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

-

Methyl β-D-mannopyranoside (high purity)

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO)

-

Glass flasks with stoppers

-

Constant temperature shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, GC)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation: An excess amount of methyl β-D-mannopyranoside is added to a flask containing a known volume of the solvent. The excess is necessary to ensure that a saturated solution is formed[10].

-

Equilibration: The flasks are sealed and placed in a constant temperature shaker or water bath. The mixture is agitated for a sufficient period to reach equilibrium. A preliminary test can be conducted to determine the necessary equilibration time[5][8]. Typically, this can range from 24 to 72 hours[11][12].

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow for the sedimentation of the undissolved solid. The supernatant, which is the saturated solution, is then carefully separated from the solid phase. This can be achieved by centrifugation or filtration[6]. Care must be taken to avoid any temperature changes during this step.

-

Analysis: The concentration of methyl β-D-mannopyranoside in the clear, saturated solution is determined using a validated analytical method. The chosen method should be specific and sensitive for the compound.

-

Data Reporting: The solubility is reported as the mass of the solute per volume or mass of the solvent (e.g., g/L, mg/mL, or g/100g ) at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining the solubility of methyl β-D-mannopyranoside.

In the absence of direct quantitative solubility data for methyl β-D-mannopyranoside, the application of this standardized protocol will enable researchers to generate the precise and reliable data necessary for their specific research and development needs.

References

- 1. carlroth.com [carlroth.com]

- 2. Methyl a- D -mannopyranoside = 99.0 HPLC 617-04-9 [merckmillipore.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. tandfonline.com [tandfonline.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

Conformational Landscape of Methyl β-D-Mannopyranoside: A Technical Guide for Drug Discovery and Glycoscience

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of methyl β-D-mannopyranoside, a fundamental building block of many biologically important glycans. Understanding the three-dimensional structure and dynamic behavior of this monosaccharide derivative is crucial for rational drug design, the development of carbohydrate-based therapeutics, and advancing our knowledge of molecular recognition events in biological systems. This document outlines the key conformers, their relative energies, and the experimental and computational methodologies employed in their characterization.

Conformational Isomers of the Pyranose Ring

The six-membered pyranose ring of methyl β-D-mannopyranoside is not planar and exists in a dynamic equilibrium of various conformations. The most stable of these are the chair conformations, denoted as 4C1 and 1C4 according to the IUPAC nomenclature. In addition to the chair forms, higher-energy conformers such as skew-boat and boat conformations can also be populated and may play a significant role in enzymatic reactions and receptor binding.

The conformational equilibrium is influenced by a variety of steric and stereoelectronic effects, including 1,3-diaxial interactions, the anomeric effect, and the gauche effect. For β-D-mannopyranose, the 4C1 chair conformation is generally considered the most stable, as it places the bulky hydroxymethyl group in an equatorial position. However, the axial hydroxyl group at C2 introduces destabilizing 1,3-diaxial interactions.

Relative Energies of Conformers

A study on α- and β-D-mannopyranose using DFT (B3LYP/6-311++G**) calculated the relative free energies of various conformers.[1] The lowest energy conformation for the β-anomer was found to be the 4C1 chair. Other conformers, including the inverted chair (1C4), boat, and skew-boat forms, were found to be significantly higher in energy.[1]

Table 1: Calculated Relative Free Energies of β-D-Mannopyranose Conformers

| Conformer | Relative Free Energy (kcal/mol) |

| 4C1 (Chair) | 0.00 |

| 1C4 (Chair) | ~1.4 - 7.9 |

| Skew-Boat (e.g., 1S3, 5S1, 1S5) | ~3.6 - 8.9 |

| Boat (e.g., 3,OB, B3,O) | Higher in energy than skew-boat |

Note: These values are for β-D-mannopyranose and serve as an approximation for methyl β-D-mannopyranoside. The original study reported a range of energies for the 1C4 and skew-boat conformers depending on the orientation of the hydroxyl groups.[1]

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformation of carbohydrates in solution. Key NMR parameters, including proton-proton coupling constants (3JH,H) and Nuclear Overhauser Effects (NOEs), provide through-bond and through-space distance information, respectively, which are directly related to the geometry of the molecule.

Vicinal Proton-Proton Coupling Constants (3JH,H)

The magnitude of the three-bond coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. For pyranose rings, the observed 3JH,H values can be used to distinguish between axial and equatorial orientations of the ring protons and thus deduce the dominant chair conformation.

Table 2: Expected 3JH,H Coupling Constants for Chair Conformations

| Interaction | Dihedral Angle (approx.) | Expected 3JH,H (Hz) |

| Axial-Axial | 180° | 8 - 13 |

| Axial-Equatorial | 60° | 2 - 5 |

| Equatorial-Equatorial | 60° | 2 - 5 |

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE experiments (NOESY and ROESY) provide information about protons that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds. This is particularly useful for determining the relative orientation of substituents on the pyranose ring. For instance, strong NOEs between axial protons on the same face of the ring (e.g., H1, H3, and H5 in a 4C1 chair) would be expected.

Computational Conformational Analysis

In conjunction with experimental data, computational methods are indispensable for a comprehensive conformational analysis. Molecular mechanics (MM) and quantum mechanics (QM) calculations, as well as molecular dynamics (MD) simulations, provide detailed insights into the conformational preferences and dynamics of methyl β-D-mannopyranoside.

Molecular Mechanics and Quantum Mechanics Calculations

Molecular mechanics force fields specifically parameterized for carbohydrates, such as GLYCAM, CHARMM, and GROMOS, are commonly used for initial geometry optimizations and to explore the potential energy surface. For more accurate energy calculations, quantum mechanics methods like Density Functional Theory (DFT) are employed.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the conformational landscape by simulating the movement of atoms over time. These simulations can reveal the equilibrium populations of different conformers and the pathways of interconversion between them. The choice of force field is critical for obtaining reliable results in carbohydrate simulations.

Experimental and Computational Protocols

NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a high-purity sample of methyl β-D-mannopyranoside in a suitable deuterated solvent (e.g., D2O).

-

1D 1H NMR: Acquire a high-resolution 1D proton spectrum to observe the chemical shifts and coupling patterns of the ring protons.

-

2D COSY: Perform a Correlation Spectroscopy experiment to establish the connectivity of the proton spin system and aid in the assignment of resonances.

-

2D TOCSY: A Total Correlation Spectroscopy experiment can be used to identify all protons within a spin system, starting from a well-resolved resonance.

-

2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy spectrum to identify through-space correlations between protons. A mixing time appropriate for the molecular size should be chosen.

-

Data Analysis: Integrate cross-peak volumes in NOESY/ROESY spectra to obtain distance restraints. Measure 3JH,H coupling constants from the 1D or high-resolution 2D spectra.

-

Structure Refinement: Use the experimental distance and dihedral angle restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of conformers consistent with the NMR data.

Molecular Dynamics Simulation Protocol

-

System Setup:

-

Generate the initial coordinates for the desired conformer (e.g., 4C1 chair) of methyl β-D-mannopyranoside using a molecular builder.

-

Choose a suitable carbohydrate force field (e.g., GLYCAM06, CHARMM36m).

-

Solvate the molecule in a periodic box of an appropriate water model (e.g., TIP3P).

-

Add counter-ions if necessary to neutralize the system.

-

-

Minimization: Perform energy minimization to relax the system and remove any steric clashes. This is typically done in a stepwise manner, first minimizing the solvent and then the entire system.

-

Equilibration:

-

Perform a short simulation in the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.

-

Follow with a longer simulation in the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density of the system.

-

-

Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to ensure adequate sampling of the conformational space.

-

Trajectory Analysis:

-

Analyze the trajectory to determine the populations of different ring conformers by monitoring key dihedral angles.

-

Calculate the potential energy of the system over time to assess stability.

-

Generate a free energy landscape as a function of relevant reaction coordinates (e.g., ring puckering coordinates) to visualize the conformational preferences.

-

Conclusion

The conformational analysis of methyl β-D-mannopyranoside reveals a dynamic equilibrium dominated by the 4C1 chair conformation, with minor contributions from other higher-energy forms. A combination of experimental NMR spectroscopy and computational molecular modeling is essential for a comprehensive understanding of its conformational landscape. The methodologies and data presented in this guide provide a robust framework for researchers in drug development and glycoscience to investigate the structure-function relationships of this important carbohydrate. A detailed understanding of its conformational preferences is a critical step towards the design of novel therapeutics that target carbohydrate-binding proteins.

References

Spectroscopic Data of Methyl β-D-Mannopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl β-D-mannopyranoside, a key carbohydrate derivative. The information presented herein is intended to support research and development activities in medicinal chemistry, glycobiology, and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl β-D-mannopyranoside.

Table 1: ¹H NMR Spectroscopic Data of Methyl α-D-Mannopyranoside (CD₃OD)

| Proton | Chemical Shift (δ) ppm |

| H-1 | 4.75 |

| H-2 | 3.88 |

| H-3 | 3.75 |

| H-4 | 3.65 |

| H-5 | 3.55 |

| H-6a | 3.80 |

| H-6b | 3.70 |

| OCH₃ | 3.40 |

Table 2: ¹³C NMR Spectroscopic Data of Methyl β-D-Mannopyranoside[1]

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 101.5 |

| C-2 | 71.5 |

| C-3 | 74.5 |

| C-4 | 68.0 |

| C-5 | 77.0 |

| C-6 | 62.5 |

| OCH₃ | 57.0 |

Source: W. Voelter, E. Breitmaier Org. Magn. Resonance 5, 311(1973).

Table 3: Infrared (IR) Spectroscopy Data of Methyl α-D-Mannopyranoside

| Wavenumber (cm⁻¹) | Interpretation |

| 3380 (broad) | O-H stretching |

| 2920 | C-H stretching |

| 1450 | C-H bending |

| 1080 | C-O stretching |

| 1040 | C-O stretching |

Note: IR spectrum for the β-anomer is expected to be very similar to the α-anomer, with potential minor variations in the fingerprint region (below 1500 cm⁻¹).

Table 4: Mass Spectrometry Data of Methyl α-D-Mannopyranoside

| m/z | Interpretation |

| 194.0790 | [M]⁺ (Molecular Ion) |

| 163.0603 | [M - OCH₃]⁺ |

| 133.0500 | [M - C₂H₅O₂]⁺ |

| 103.0395 | [M - C₃H₇O₃]⁺ |

| 73.0290 | [C₃H₅O₂]⁺ |

Note: The mass spectrum for the β-anomer is expected to be identical to that of the α-anomer as they are stereoisomers.

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the preparation of a carbohydrate sample for NMR analysis is as follows:

-

Sample Preparation :

-

Weigh 5-10 mg of methyl β-D-mannopyranoside.

-

Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.[1]

-

Filter the sample through a glass wool plug in a Pasteur pipette to remove any particulate matter.

-

-

Data Acquisition :

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.[1]

-

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of all proton and carbon signals.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition :

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, spectra are recorded over the range of 4000 to 400 cm⁻¹.

-

A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or water).

-

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion and its fragments, which aids in confirming the elemental composition.

-

Visualizations

Structure of Methyl β-D-Mannopyranoside

Caption: 2D structure of methyl β-D-mannopyranoside.

General Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic analysis.

References

A Technical Guide to the Discovery and Synthesis of Methyl β-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-D-mannopyranoside, a derivative of the C-2 epimer of glucose, is a crucial carbohydrate building block in glycochemistry and a valuable tool in biological studies. Its synthesis, particularly the stereoselective formation of the β-anomer, has been a significant challenge and a subject of extensive research. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for methyl β-D-mannopyranoside, offering detailed experimental protocols and quantitative data for key methods.

The Dawn of Glycoside Synthesis: Emil Fischer's Pioneering Work

The journey into the synthesis of methyl glycosides began in the late 19th century with the groundbreaking work of German chemist Emil Fischer. In his 1893 publication, "Ueber die Glucoside der Alkohole" (On the Glucosides of Alcohols), Fischer described the first synthesis of methyl glycosides by reacting an unprotected monosaccharide with an alcohol in the presence of an acid catalyst.[1][2][3] This method, now known as Fischer glycosidation, was a monumental step in carbohydrate chemistry.

When applied to D-mannose, Fischer's method yields a mixture of methyl α-D-mannopyranoside and methyl β-D-mannopyranoside. The reaction typically favors the thermodynamically more stable α-anomer. The initial challenge for early chemists was the separation of these anomeric mixtures.

Experimental Protocol: Fischer Glycosylation of D-Mannose (Adapted from historical accounts)

Objective: To synthesize a mixture of methyl α- and β-D-mannopyranosides.

Materials:

-

D-Mannose

-

Anhydrous Methanol (B129727)

-

Hydrogen Chloride (gas or concentrated solution)

Procedure:

-

A suspension of D-mannose in anhydrous methanol is prepared in a sealed reaction vessel.

-

The mixture is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the suspension until saturation, or a calculated amount of concentrated hydrochloric acid is added to achieve a final concentration of 1-5% HCl.

-

The vessel is securely sealed and the mixture is stirred at room temperature or gently heated (e.g., reflux) for several hours to days. The progress of the reaction can be monitored by the dissolution of the solid mannose.

-

Upon completion, the acidic solution is neutralized with a base, such as silver carbonate or sodium methoxide (B1231860).

-

The precipitated salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to obtain a syrup containing a mixture of methyl α- and β-D-mannopyranosides.

Expected Outcome: The reaction yields a mixture of anomers, with the α-anomer being the major product. The ratio of α:β anomers is influenced by reaction time, temperature, and acid concentration.

The Advent of Stereoselective Synthesis: The Koenigs-Knorr Reaction

A significant leap forward in the stereocontrolled synthesis of glycosides came in 1901 with the development of the Koenigs-Knorr reaction.[4][5][6] This method involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a promoter, often a silver or mercury salt. The use of a participating protecting group at the C-2 position of the glycosyl donor, such as an acetyl or benzoyl group, allows for anchimeric assistance, leading to the formation of the 1,2-trans-glycosidic linkage. In the case of mannose derivatives, this stereoselectivity is crucial for obtaining the β-anomer.

Experimental Protocol: Koenigs-Knorr Synthesis of Methyl β-D-mannopyranoside (Generalized from early 20th-century methods)

Objective: To achieve a stereoselective synthesis of methyl β-D-mannopyranoside.

Materials:

-

Acetobromo-D-mannose (or other suitably protected mannosyl halide)

-

Anhydrous Methanol

-

Silver Carbonate or Silver Oxide (as promoter)

-

Anhydrous solvent (e.g., diethyl ether, chloroform)

-

Drying agent (e.g., anhydrous calcium sulfate)

Procedure:

-

A solution of acetobromo-D-mannose in an anhydrous solvent is prepared in a flame-dried reaction flask under an inert atmosphere.

-

Anhydrous methanol (1.2-1.5 equivalents) and a stoichiometric amount of silver carbonate or silver oxide are added to the solution. A drying agent is also added to scavenge any moisture.

-

The heterogeneous mixture is stirred vigorously at room temperature for 24-48 hours, protected from light. The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the solid salts are removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue, containing the protected methyl β-D-mannopyranoside, is then deprotected using a suitable method, such as Zemplén deacetylation (sodium methoxide in methanol), to yield the final product.

-

Purification is typically achieved by crystallization or column chromatography.

Modern Approaches to Methyl β-D-mannopyranoside Synthesis

While the foundational methods of Fischer and Koenigs-Knorr remain historically significant, modern organic synthesis has introduced a plethora of more efficient and highly stereoselective methods for the preparation of methyl β-D-mannopyranoside. These methods often employ advanced protecting group strategies and novel activation systems.

One notable modern approach involves the epimerization of a more readily accessible β-glucoside at the C-2 position. This can be achieved through an oxidation-reduction sequence.

Experimental Protocol: Synthesis via Oxidation-Reduction of a Methyl β-D-glucopyranoside Derivative

Objective: To synthesize methyl β-D-mannopyranoside from a protected methyl β-D-glucopyranoside.

Materials:

-

Methyl 3,4,6-tri-O-benzyl-β-D-glucopyranoside

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Acetic anhydride

-

Platinum(IV) oxide (Adams' catalyst)

-

Palladium on charcoal (Pd/C)

-

Hydrogen gas

-

Appropriate solvents (e.g., ethanol)

Procedure:

-

Oxidation: Methyl 3,4,6-tri-O-benzyl-β-D-glucopyranoside is dissolved in a mixture of DMSO and acetic anhydride. The reaction is allowed to proceed for several days at room temperature to yield the corresponding methyl β-D-arabino-hexopyranosid-2-ulose.

-

Reduction: The resulting ketone is then subjected to catalytic hydrogenation.

-

First, the carbonyl group is stereoselectively reduced using platinum(IV) oxide as a catalyst in ethanol (B145695) under a hydrogen atmosphere. This step preferentially forms the manno-epimer.

-

Subsequently, the benzyl (B1604629) protecting groups are removed by hydrogenation using palladium on charcoal as the catalyst.

-

-

Purification: The final product, methyl β-D-mannopyranoside, is purified by crystallization or chromatography.

Quantitative Data Summary

| Method | Key Reagents | Typical α:β Ratio | Typical Yield | Notes |

| Fischer Glycosylation | D-Mannose, Methanol, HCl | α-anomer favored | Mixture | Equilibrium-controlled reaction. |

| Koenigs-Knorr Reaction | Acetobromo-D-mannose, Methanol, Ag₂CO₃ | β-anomer favored | Moderate to Good | Requires stoichiometric promoter and anhydrous conditions. |

| Oxidation-Reduction | Protected β-D-glucoside, DMSO, Ac₂O, H₂/PtO₂, H₂/Pd-C | Highly β-selective | Good | Multi-step process with good overall yield. |

Logical Relationships and Experimental Workflows

Conclusion

The synthesis of methyl β-D-mannopyranoside has evolved significantly from the initial non-selective Fischer glycosylation to highly stereocontrolled modern methodologies. The historical context provided by the pioneering work of Fischer and the subsequent development of the Koenigs-Knorr reaction laid the essential groundwork for contemporary carbohydrate chemistry. The methods outlined in this guide, from the foundational historical procedures to more recent strategic approaches, offer researchers and drug development professionals a comprehensive understanding of the synthesis of this important carbohydrate derivative. The continued development of efficient and stereoselective glycosylation strategies remains a vibrant area of research, crucial for advancing the fields of glycobiology and medicinal chemistry.

References

- 1. Development of chemical and chemo-enzymatic glycosylations [jstage.jst.go.jp]

- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 3. upload.wikimedia.org [upload.wikimedia.org]

- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 6. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Methyl β-D-Mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of β-D-mannopyranosides, including the fundamental methyl β-D-mannopyranoside, presents a significant challenge in carbohydrate chemistry. The axial orientation of the C2 substituent in mannose derivatives disfavors the formation of the 1,2-cis (β) linkage due to steric hindrance and the anomeric effect, which typically favors the formation of the 1,2-trans (α) anomer. However, the prevalence of β-mannosidic linkages in biologically important glycoconjugates has driven the development of several innovative synthetic strategies to overcome this obstacle.

This document provides detailed application notes and experimental protocols for three primary methods for the stereoselective synthesis of methyl β-D-mannopyranoside:

-

Epimerization of Methyl β-D-Glucopyranoside: An indirect approach involving the synthesis of the more readily accessible β-D-glucoside followed by inversion of the stereochemistry at the C-2 position.

-

Catalyst-Controlled Direct Glycosylation: A modern approach utilizing a chiral catalyst to direct the stereochemical outcome of the glycosylation reaction with methanol (B129727).

-

Anomeric O-Alkylation: A method that involves the direct alkylation of the anomeric hydroxyl group of a partially protected mannose derivative with a methylating agent.

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic methods for methyl β-D-mannopyranoside.

| Method | Key Reagents | Yield (%) | β:α Ratio | Reference(s) |

| Epimerization of β-D-Glucoside | Dimethyl sulfoxide (B87167), acetic anhydride, Pt catalyst, Pd catalyst | ~29 | 94:6 | [1] |

| Catalyst-Controlled Glycosylation | Bis-thiourea catalyst, 2,3-acetonide-protected mannosyl phosphate (B84403) donor | High | >99:1 | [2] |

| Anomeric O-Alkylation | Cesium carbonate, 3,4,6-tri-O-benzyl-D-mannopyranose, methylating agent | High | β only | [3] |

Experimental Protocols

Method 1: Epimerization of Methyl β-D-Glucopyranoside

This method relies on the initial synthesis of a protected methyl β-D-glucoside, followed by oxidation at C-2 and subsequent stereoselective reduction to yield the desired methyl β-D-mannopyranoside.[1]

Protocol:

-

Synthesis of Methyl 3,4,6-tri-O-benzyl-β-D-glucoside:

-

Start from a suitably protected glucose derivative, such as 2-O-benzoyl-3,4,6-tri-O-benzyl-α-D-glucosyl bromide.

-

Conduct a Koenigs-Knorr reaction with methanol in the presence of a silver oxide promoter to yield the protected methyl β-D-glucoside.

-

Debenzoylate the product to afford methyl 3,4,6-tri-O-benzyl-β-D-glucoside.

-

-

Oxidation to the ulose:

-

Dissolve the methyl 3,4,6-tri-O-benzyl-β-D-glucoside in a mixture of dimethyl sulfoxide and acetic anhydride.

-

Stir the reaction mixture at room temperature for an extended period to effect oxidation at the C-2 position, yielding the corresponding methyl β-D-arabino-hexopyranosid-2-ulose.

-

-

Stereoselective Reduction and Deprotection:

-

Subject the crude ulose to catalytic hydrogenation over a platinum catalyst to stereoselectively reduce the carbonyl group, favoring the formation of the axial hydroxyl group characteristic of the manno configuration.

-

Following the reduction, perform a second catalytic hydrogenation over a palladium catalyst to remove the benzyl (B1604629) protecting groups.

-

The final product, methyl β-D-mannopyranoside, can be purified by crystallization and characterized as its tetraacetate derivative.

-

Method 2: Catalyst-Controlled Direct Glycosylation

This highly stereoselective method employs a chiral bis-thiourea catalyst to control the anomeric outcome of the glycosylation of a 2,3-acetonide-protected mannosyl phosphate donor with methanol.[2]

Protocol:

-

Preparation of the Glycosyl Donor:

-

Synthesize the 2,3-acetonide-protected mannosyl phosphate donor from D-mannose in a two-step sequence.

-

-

Catalytic Glycosylation:

-

In a flame-dried flask under an inert atmosphere, dissolve the mannosyl phosphate donor and the bis-thiourea catalyst (1 mol%) in a suitable anhydrous solvent.

-

Add methanol as the glycosyl acceptor.

-

Stir the reaction at the appropriate temperature until completion, monitored by TLC.

-

-

Deprotection:

-

Upon completion of the glycosylation, subject the product to mild acidic hydrolysis (e.g., 4:1 acetic acid:water) to remove the acetonide protecting groups.

-

The final product, methyl β-D-mannopyranoside, can be isolated with high purity without the need for column chromatography.

-

Method 3: Anomeric O-Alkylation

This method involves the direct, stereoselective alkylation of the anomeric hydroxyl group of a partially protected mannose derivative using cesium carbonate as a base.[3]

Protocol:

-

Preparation of the Mannose Precursor:

-

Prepare 3,4,6-tri-O-benzyl-D-mannopyranose from D-mannose using standard protecting group chemistry.

-

-

Anomeric O-Alkylation:

-

To a solution of 3,4,6-tri-O-benzyl-D-mannopyranose in an anhydrous solvent such as 1,2-dichloroethane, add cesium carbonate.

-

Add a suitable methylating agent, such as methyl triflate or methyl iodide.

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 40 °C) for 24 hours.

-

-

Work-up and Deprotection:

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the resulting protected methyl β-D-mannopyranoside by chromatography.

-

Remove the benzyl protecting groups by catalytic hydrogenation over a palladium catalyst to yield the final product.

-

Visualizations

Caption: Epimerization synthesis workflow.

References

- 1. scispace.com [scispace.com]

- 2. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Enzymatic Synthesis of Methyl beta-D-Mannopyranoside

This document provides a detailed protocol for the enzymatic synthesis of methyl beta-D-mannopyranoside, a compound of interest for researchers in glycoscience and drug development. The formation of the β-d-mannopyranoside linkage is chemically challenging, often requiring extensive protection and deprotection steps.[1] Enzymatic synthesis offers a highly specific and efficient alternative under mild reaction conditions. This protocol utilizes the transglycosylation activity of β-mannosidase to catalyze the transfer of a mannosyl group from a suitable donor to methanol (B129727).

Introduction

β-Mannosidases (EC 3.2.1.25) are exoglycosidases that catalyze the hydrolysis of terminal, non-reducing β-D-mannose residues from oligosaccharides and glycoconjugates.[2] Under specific reaction conditions, these enzymes can be employed for synthesis through a process called transglycosylation. In this process, the enzyme cleaves a glycosidic bond in a donor substrate and transfers the glycosyl moiety to an acceptor molecule, in this case, methanol. This method circumvents the difficulties associated with the chemical synthesis of β-mannosides.[1] Enzymes such as β-mannosidase from Cellulomonas fimi have demonstrated utility in synthesizing β-mannosides.[1]

Principle of the Method

The enzymatic synthesis of methyl β-D-mannopyranoside is achieved through the transglycosylation reaction catalyzed by β-mannosidase. The enzyme first hydrolyzes a suitable donor substrate, such as p-nitrophenyl-β-D-mannopyranoside (pNP-Man), forming a mannosyl-enzyme intermediate. Subsequently, the enzyme transfers the mannosyl group to methanol, which acts as the acceptor, to form methyl β-D-mannopyranoside. The reaction is performed in a buffered solution at an optimal pH and temperature to ensure enzyme stability and activity.

Materials and Reagents

-

β-Mannosidase (e.g., from Cellulomonas fimi)

-

p-Nitrophenyl-β-D-mannopyranoside (pNP-Man)

-

Methanol (anhydrous)

-

Sodium phosphate (B84403) buffer (50 mM, pH 6.8)

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Hydrochloric acid (HCl) for pH adjustment

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Deionized water

Experimental Protocol

Enzyme Preparation

Prepare a stock solution of β-mannosidase in 50 mM sodium phosphate buffer (pH 6.8). The final concentration will depend on the specific activity of the enzyme preparation.

Reaction Setup

-

In a suitable reaction vessel, dissolve p-nitrophenyl-β-D-mannopyranoside (donor substrate) in 50 mM sodium phosphate buffer (pH 6.8).

-

Add methanol (acceptor substrate) to the reaction mixture. The concentration of methanol should be optimized, but a starting point is a significant molar excess relative to the donor substrate.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 10 minutes.

-

Initiate the reaction by adding the β-mannosidase solution.

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified time (e.g., 24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Reaction Termination and Product Purification

-

Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

-

Centrifuge the reaction mixture to pellet the denatured enzyme and any insoluble material.

-

Concentrate the supernatant under reduced pressure to remove methanol.

-

Extract the aqueous solution with ethyl acetate to remove the p-nitrophenol byproduct.

-

Purify the methyl β-D-mannopyranoside from the aqueous layer by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Combine the fractions containing the product, as identified by TLC or HPLC, and evaporate the solvent under reduced pressure.

Product Characterization

The identity and purity of the synthesized methyl β-D-mannopyranoside can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Data Presentation

The following table summarizes representative quantitative data for the enzymatic synthesis of methyl β-D-mannopyranoside under optimized conditions.

| Parameter | Value |

| Enzyme Source | β-Mannosidase (Cellulomonas fimi) |

| Donor Substrate | p-Nitrophenyl-β-D-mannopyranoside |

| Acceptor Substrate | Methanol |

| Buffer | 50 mM Sodium Phosphate |

| pH | 6.8 |

| Temperature | 37°C |

| Reaction Time | 24 hours |

| Yield | 35% |

| Purity (after purification) | >95% |

Experimental Workflow Diagram

Caption: Workflow for the enzymatic synthesis of this compound.

Signaling Pathway Diagram (Illustrative)

While there is no signaling pathway directly involved in this enzymatic synthesis, the following diagram illustrates the logical relationship of the transglycosylation mechanism.

Caption: Mechanism of β-mannosidase catalyzed transglycosylation.

References

Application Notes and Protocols for the Use of Methyl β-D-mannopyranoside in Glycosylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of methyl β-D-mannopyranoside as a glycosyl acceptor in the synthesis of disaccharides and oligosaccharides. The methodologies outlined below focus on strategies for achieving regioselective and stereoselective glycosylation.

Introduction

Methyl β-D-mannopyranoside is a valuable building block in synthetic carbohydrate chemistry. Its four secondary hydroxyl groups (at C-2, C-3, C-4, and C-6) offer multiple points for glycosidic bond formation. However, the low reactivity of the equatorial C-2 hydroxyl group and the steric hindrance around other hydroxyls can present challenges in achieving high yields and specific linkages. The following protocols describe methods to overcome these challenges through selective protection and regioselective activation, enabling the synthesis of complex glycans.

I. Regioselective Glycosylation of Unprotected Methyl β-D-mannopyranoside

This protocol outlines a method for the direct glycosylation of a specific secondary hydroxyl group on unprotected methyl β-D-mannopyranoside by transiently masking the other hydroxyl groups. This approach avoids lengthy protection and deprotection steps.

Protocol 1: Arylboronic Acid-Mediated Regioselective Glycosylation

This method utilizes an arylboronic acid to form a temporary boronate ester with a cis-diol, directing the glycosylation to a specific free hydroxyl group. For methyl β-D-mannopyranoside, the cis-diol at C-2 and C-3 is a likely site for boronate formation, potentially leaving the C-4 and C-6 hydroxyls available for glycosylation.

Experimental Protocol:

-

Boronate Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve methyl β-D-mannopyranoside (1 equivalent) and an arylboronic acid (e.g., phenylboronic acid, 1.1 equivalents) in a dry aprotic solvent (e.g., pyridine (B92270) or DMF).

-

Heat the mixture to 50-60 °C for 1-2 hours to facilitate the formation of the boronate ester. The progress of the reaction can be monitored by TLC or NMR.

-

-

Glycosylation:

-

Cool the reaction mixture to the desired temperature (typically ranging from -20 °C to room temperature).

-

Add a solution of the activated glycosyl donor (e.g., a per-O-pivaloylated-α-D-glycopyranosyl bromide, 1.2 equivalents) and a promoter (e.g., Ag(I) on silica (B1680970) alumina) in a dry aprotic solvent (e.g., dichloromethane).

-

Stir the reaction mixture at the specified temperature for 2-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

-

Hydrolysis and Work-up:

-

Upon completion, quench the reaction by adding a few drops of water or a mild acid (e.g., acetic acid) to hydrolyze the boronate ester.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the resulting crude disaccharide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired regioselectively glycosylated product.

-

Quantitative Data Summary:

| Glycosyl Donor | Glycosyl Acceptor | Linkage | Yield (%) | Reference |

| Per-O-pivaloyl-α-D-glucopyranosyl bromide | Methyl β-D-galactopyranoside | β-(1→3) | Good to Moderate | [1] |

| Per-O-pivaloyl-α-D-glucopyranosyl bromide | Methyl α-L-fucopyranoside | β-(1→2) | Good to Moderate | [1] |

| Per-O-pivaloyl-α-D-glucopyranosyl bromide | Methyl α-L-rhamnopyranoside | β-(1→4) | Good to Moderate | [1] |

Note: While the specific yield for methyl β-D-mannopyranoside was not detailed in the provided search results, the general applicability of this method to various hexopyranosides suggests its potential for regioselective glycosylation of this acceptor.

Logical Workflow for Arylboronic Acid-Mediated Glycosylation:

Caption: Workflow for regioselective glycosylation using transient masking.

II. Glycosylation of Selectively Protected Methyl β-D-mannopyranoside

A more traditional and often more controlled approach involves the use of protecting groups to mask all but one hydroxyl group on the methyl β-D-mannopyranoside acceptor. This ensures that glycosylation occurs at a specific, predetermined position.

Protocol 2: Synthesis of Methyl 6-O-(α-D-mannopyranosyl)-β-D-mannopyranoside via Selective Protection

This protocol describes a general strategy for the synthesis of a 1→6 linked disaccharide, which is a common motif in glycans. The primary hydroxyl group at C-6 is typically the most reactive and can be selectively protected or deprotected.

Experimental Protocol:

-

Selective Protection of C-6 Hydroxyl:

-

Protect the primary hydroxyl group of methyl β-D-mannopyranoside with a bulky protecting group such as a trityl (Tr) or tert-butyldiphenylsilyl (TBDPS) group. For example, react methyl β-D-mannopyranoside with trityl chloride in pyridine.

-